molecular formula C32H16N8OV B7756891 Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium

Cat. No.: B7756891
M. Wt: 579.5 g/mol
InChI Key: YRZZLAGRKZIJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, also known as vanadyl phthalocyanine, is a coordination compound with the empirical formula C32H16N8OV. This compound is a member of the phthalocyanine family, which are macrocyclic compounds with extensive conjugation. Vanadyl phthalocyanine is known for its vibrant blue color and is used in various applications due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanadyl phthalocyanine can be synthesized through several methods. One common method involves the reaction of vanadium(IV) oxide sulfate with phthalonitrile in the presence of a suitable solvent such as quinoline. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of vanadyl phthalocyanine .

Industrial Production Methods

In industrial settings, the production of vanadyl phthalocyanine often involves the use of high-temperature and high-pressure conditions to ensure a high yield and purity of the product. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in powder form .

Chemical Reactions Analysis

Types of Reactions

Vanadyl phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of vanadium(V) species, while reduction can yield vanadium(III) species .

Scientific Research Applications

Vanadyl phthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which vanadyl phthalocyanine exerts its effects is primarily through its ability to participate in electron transfer reactions. The vanadium center can undergo changes in oxidation state, facilitating various redox processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Vanadyl phthalocyanine can be compared with other phthalocyanine compounds such as:

Vanadyl phthalocyanine is unique due to the presence of the vanadium center, which imparts distinct electronic properties and reactivity compared to other metal phthalocyanines .

Properties

IUPAC Name

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZZLAGRKZIJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8OV
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904283
Record name Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13930-88-6
Record name Vanadyl phthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13930-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanadium, oxo(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013930886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanadium, oxo[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.